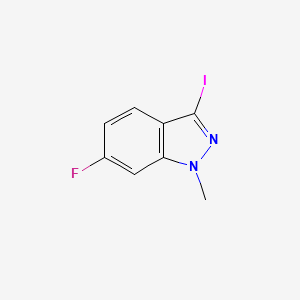

6-Fluoro-3-iodo-1-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-3-iodo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRRUHBRZWKTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Fluoro-3-iodo-1-methyl-1H-indazole: A Technical Guide for Chemical Researchers

Introduction

6-Fluoro-3-iodo-1-methyl-1H-indazole is a halogenated and methylated indazole derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. The indazole core, a bicyclic aromatic heterocycle, is a privileged scaffold found in numerous pharmacologically active compounds.[1][2] The strategic placement of the fluorine, iodine, and methyl groups on this scaffold imparts unique chemical properties that make it a valuable intermediate for the synthesis of complex molecular targets, particularly in drug discovery programs.[3]

The fluorine atom at the 6-position can significantly influence the molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability, while also potentially engaging in specific interactions with biological targets.[4][5][6] The iodine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The methyl group at the 1-position of the indazole ring prevents tautomerization and directs the regioselectivity of further chemical transformations. This guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1257535-15-1 | [7] |

| Molecular Formula | C₈H₆FIN₂ | [7] |

| Molecular Weight | 276.05 g/mol | [7] |

| Appearance | Yellowish-brown solid | [3] |

| Purity | ≥ 97% (HPLC) | [3] |

| Storage Conditions | 0-8 °C, protect from light | [3][8] |

Synthesis and Purification

The synthesis of this compound typically involves a multi-step sequence starting from a commercially available fluorinated aniline derivative. While specific, detailed protocols for this exact molecule are often proprietary or found within patent literature, a general and logical synthetic pathway can be constructed based on established indazole synthesis methodologies.[9]

A plausible synthetic route would begin with the diazotization of a suitably substituted fluoroaniline, followed by an intramolecular cyclization to form the indazole core. Subsequent iodination at the 3-position and methylation at the N-1 position would yield the final product.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Protocol (Hypothetical):

-

Step 1 & 2: Formation of the Indazole Core: A substituted fluoroaniline is diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is then induced to undergo an intramolecular cyclization to form the 6-fluoro-1H-indazole intermediate.

-

Step 3: Iodination: The 6-fluoro-1H-indazole is regioselectively iodinated at the C3 position. This is often achieved using molecular iodine in the presence of a base.[10] The electron-rich nature of the C3 position in indazoles facilitates this electrophilic substitution.

-

Step 4: N-Methylation: The N-H of the pyrazole ring in 6-fluoro-3-iodo-1H-indazole is deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) and then reacted with an electrophilic methylating agent such as methyl iodide to yield the final product.

-

Purification: The crude product is typically purified by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Derivatization

The primary site of reactivity for derivatization of this compound is the carbon-iodine bond at the 3-position. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it an excellent precursor for introducing a wide range of substituents.

Key Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a widely used method to introduce aryl or heteroaryl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst.[11] This reaction is useful for synthesizing alkynyl-substituted indazoles.

-

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst to form vinyl-substituted indazoles.[12]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 3-aminoindazole derivatives.

-

Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst.

Common Derivatization Pathways:

Caption: Key cross-coupling reactions of this compound.

The fluorine atom at the 6-position is generally unreactive under standard cross-coupling conditions but exerts a significant electronic influence on the indazole ring system, potentially modulating the reactivity of the C-I bond and the properties of the resulting derivatives.

Applications in Drug Discovery

Substituted indazoles are a prominent class of compounds in medicinal chemistry, with several approved drugs and numerous clinical candidates featuring this scaffold. They are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2]

This compound is a valuable building block for the synthesis of kinase inhibitors. The indazole core can serve as a hinge-binding motif in the ATP-binding site of many kinases, and the substituents introduced at the 3-position via cross-coupling can be tailored to achieve potency and selectivity for specific kinase targets.[12] The fluorine atom can enhance binding affinity through hydrogen bonding or other electrostatic interactions and can also improve metabolic stability by blocking potential sites of metabolism.[13]

Safety and Handling

Hazard Statements:

Based on data for similar iodo-indazole compounds, this compound is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8][14]

Precautionary Statements:

-

Use only in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

-

Chem-Impex. 6-Fluoro-3-iodo-indazole. [Link]

-

PubChem. 6-iodo-1H-indazole. National Institutes of Health. [Link]

-

National Institutes of Health. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Link]

-

PubMed. Fluorinated Pyrazoles: From Synthesis to Applications. [Link]

- Google Patents. Methods for preparing indazole compounds.

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

ScienceDirect. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Organic Chemistry Portal. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. [Link]

-

Scientific Research Publishing. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. [Link]

-

ACS Publications. 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. [Link]

-

ResearchGate. Importance of Fluorine in Benzazole Compounds. [Link]

-

YouTube. Indole synthesis, reactions and applications. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. 1257535-15-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. 885522-07-6 | 6-Fluoro-3-iodo-1H-indazole - Moldb [moldb.com]

- 9. Indazole synthesis [organic-chemistry.org]

- 10. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines [organic-chemistry.org]

- 11. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of 6-Fluoro-3-iodo-1-methyl-1H-indazole

Abstract

This technical guide provides a detailed, methodology-driven approach to the unambiguous structural elucidation of 6-fluoro-3-iodo-1-methyl-1H-indazole (CAS: 1257535-15-1). This compound serves as a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The primary challenge in its synthesis and characterization lies in confirming the regioselectivity of the N-methylation. This document outlines a self-validating analytical workflow, integrating mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques, to definitively establish the N1-alkylation pattern. The protocols and data interpretation strategies described herein are designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

The Analytical Challenge: N1 vs. N2 Regioisomerism

The synthesis of N-substituted indazoles via alkylation of an NH-indazole precursor is often complicated by the formation of two possible regioisomers: the N1- and N2-alkylated products.[2][3][4][5] The electronic and steric environment of the indazole core can influence the N1:N2 product ratio, but the formation of a mixture is common.

Figure 1. The two possible regioisomers resulting from the methylation of 6-fluoro-3-iodo-1H-indazole. The core analytical task is to differentiate the desired N1 isomer from the potential N2 byproduct.

Figure 1. The two possible regioisomers resulting from the methylation of 6-fluoro-3-iodo-1H-indazole. The core analytical task is to differentiate the desired N1 isomer from the potential N2 byproduct.

Consequently, the central goal of the structural elucidation is not merely to confirm the presence of all constituent parts, but to irrefutably prove the connectivity of the methyl group to the N1 position. This requires analytical techniques capable of probing multi-bond connectivity and spatial proximity, for which advanced 2D NMR spectroscopy is indispensable.[3][5]

The Strategic Analytical Workflow

A robust elucidation strategy relies on a multi-technique, confirmatory approach. Each step provides a piece of the puzzle, and the collective data must form a cohesive and non-contradictory structural assignment. Our field-proven workflow is designed to be efficient and conclusive.

Experimental Protocols & Data Interpretation

Mass Spectrometry: Molecular Formula Verification

The first step is to confirm that the compound has the correct elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish the target compound from isomers or impurities with different formulas.[6]

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500. Use an internal calibrant (lock mass) to ensure high mass accuracy (< 5 ppm).

Data Interpretation: The primary objective is to match the observed accurate mass of the [M+H]⁺ ion with the theoretically calculated mass. The presence of iodine provides a monoisotopic signature that simplifies analysis.

| Parameter | Expected Value | Observed Value |

| Molecular Formula | C₈H₆FIN₂ | - |

| Calculated Exact Mass [M] | 275.9559 | - |

| Calculated m/z [M+H]⁺ | 276.9637 | e.g., 276.9635 |

| Mass Error | - | < 5 ppm |

A result within 5 ppm of the calculated value provides high confidence in the elemental composition.

NMR Spectroscopy: The Core of the Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7] A combination of 1D and 2D experiments is required to solve this specific structural problem.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiments: Acquire ¹H, ¹³C{¹H}, ¹⁹F{¹H}, COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs.

3.2.1. 1D NMR: The Foundational Spectrum

-

¹H NMR: Should reveal three distinct aromatic proton signals and one methyl singlet. The aromatic protons will exhibit splitting patterns arising from both ³J(H,H) and J(H,F) couplings.

-

¹³C NMR: Eight carbon signals are expected. The carbon directly attached to fluorine (C6) will appear as a doublet with a large one-bond coupling constant (¹J(C,F) ≈ 240-250 Hz). The carbon attached to iodine (C3) will be significantly shielded.

-

¹⁹F NMR: A single resonance is expected, likely appearing as a triplet of doublets due to coupling with the adjacent H5 and the meta-coupled H7 protons.

3.2.2. 2D NMR: Unambiguous Isomer Assignment While 1D NMR confirms the presence of the necessary fragments, 2D NMR establishes their connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are decisive in distinguishing the N1 and N2 isomers.[2][3][5]

HMBC Analysis: This experiment reveals correlations between protons and carbons that are typically 2 or 3 bonds apart. The key correlation for the N1 isomer is a ³J coupling between the N-methyl protons (N¹-CH₃) and the C7a carbon. This correlation is absent in the N2 isomer.

NOESY Analysis: This experiment detects protons that are close in space, regardless of their bonding connectivity. For the N1-methyl isomer, the methyl group is spatially proximate to the proton at the C7 position (H7). Therefore, a NOE cross-peak between the N-CH₃ singlet and the H7 signal is definitive proof of the N1 regiochemistry.

| Predicted NMR Data Summary for this compound | | :--- | :--- | :--- | | Nucleus | Signal | Key Diagnostic Correlation(s) | | ¹H | ~4.1 ppm (s, 3H, N-CH₃) | NOESY correlation to H7; HMBC correlation to C7a & C3. | | | ~7.6 ppm (d, 1H, H4) | COSY correlation to H5. | | | ~7.1 ppm (dd, 1H, H5) | COSY correlation to H4; Shows J(H,F) coupling. | | | ~7.3 ppm (dd, 1H, H7) | NOESY correlation to N-CH₃; Shows J(H,F) coupling. | | ¹³C | ~35 ppm (N-CH₃) | HSQC correlation to N-CH₃ protons. | | | ~90 ppm (C3) | HMBC correlation from N-CH₃ protons. | | | ~160 ppm (d, ¹J(C,F) ≈ 245 Hz, C6) | - | | | ~141 ppm (C7a) | HMBC correlation from N-CH₃ protons. | | ¹⁹F | ~ -115 ppm (td) | Shows coupling to H5 and H7. |

Single Crystal X-ray Crystallography: The Final Arbiter

When a molecule can be grown as a high-quality single crystal, X-ray crystallography provides the ultimate, unambiguous proof of structure.[8] It generates a 3D model of the molecule, revealing the precise spatial arrangement of every atom and confirming connectivity, bond lengths, and angles.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of the compound from a suitable solvent system (e.g., slow evaporation from ethanol, hexane/ethyl acetate).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).

Data Interpretation: The refined crystal structure will provide a clear 3D image and a crystallographic information file (CIF) that explicitly details the atomic coordinates and connectivity, leaving no doubt as to the N1-methylation of the indazole core.

Conclusion

The structural elucidation of this compound is a clear example of a common challenge in synthetic chemistry: the confirmation of regiochemistry. A purely mass-based analysis is insufficient. A logical and systematic application of 1D and 2D NMR techniques provides a robust and self-validating pathway to an unambiguous assignment. The key diagnostic experiments are HMBC, which demonstrates a three-bond coupling between the N-methyl protons and the C7a bridgehead carbon, and NOESY, which confirms the spatial proximity of the N-methyl group to the H7 proton. Together, these experiments irrefutably establish the 1-methyl substitution pattern. For absolute confirmation, particularly for regulatory filings or reference standard characterization, single-crystal X-ray analysis serves as the definitive method.

References

-

Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Retrieved from [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Retrieved from [Link]

-

REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. (n.d.). DergiPark. Retrieved from [Link]

-

Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Retrieved from [Link]

-

Treadwell, E. M., et al. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 13, 1929–1939. Retrieved from [Link]

-

TU Graz. (n.d.). Practical Aspects of Single Crystal X-ray Crystallography. Retrieved from [Link]

-

U.S. Drug Enforcement Administration. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]

-

Various Authors. (2007). Supporting Information. Wiley-VCH. Retrieved from [Link]

- WO2006048745A1 - Methods for preparing indazole compounds. (n.d.). Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchps.com [jchps.com]

- 8. tugraz.at [tugraz.at]

An In-Depth Technical Guide to 6-Fluoro-3-iodo-1-methyl-1H-indazole (CAS: 1257535-15-1): A Key Building Block in Modern Medicinal Chemistry

Executive Summary: 6-Fluoro-3-iodo-1-methyl-1H-indazole is a strategically important heterocyclic compound widely employed as a versatile building block in the synthesis of complex organic molecules. Its unique trifunctional nature—a fluorinated indazole core, a reactive C-3 iodine atom, and a methylated N-1 position—makes it an invaluable intermediate for drug discovery and development professionals. The fluorinated indazole scaffold is a privileged structure in medicinal chemistry, known for enhancing metabolic stability and binding affinity.[1] This guide provides a comprehensive overview of the compound's chemical properties, detailed synthesis protocols, reactivity, applications in medicinal chemistry, and essential safety information, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a substituted indazole derivative. The indazole ring system, a bioisostere of indole, is a core component in numerous FDA-approved drugs.[2][3] The strategic placement of a fluorine atom at the 6-position can significantly modulate the electronic properties and metabolic stability of resulting drug candidates. The iodine atom at the 3-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.[4]

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 1257535-15-1 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆FIN₂ |

| Molecular Weight | 276.05 g/mol |

| Appearance | Typically a solid, ranging from off-white to yellow or brown |

| Melting Point | Not consistently reported; related compounds like 6-iodo-1H-indazole melt at 208-211 °C.[5] |

| Boiling Point | No data available.[6] |

| Solubility | Generally soluble in organic solvents like DMF, DMSO, and chlorinated solvents. |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step sequence starting from a commercially available fluorinated precursor. A common and logical pathway involves the initial formation of the indazole core, followed by regioselective iodination and methylation.

Representative Synthesis Workflow

A plausible and efficient synthesis begins with 6-fluoro-1H-indazole. The process involves two key transformations: C-3 iodination and N-1 methylation.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Fluoro-3-iodo-1H-indazole

This step involves the direct iodination of the electron-rich indazole ring at the C-3 position. N-Iodosuccinimide (NIS) is a preferred reagent for this transformation due to its mild nature and high regioselectivity.[7]

-

Rationale: The indazole C-3 position is electronically analogous to the C-2 position of indole and is susceptible to electrophilic substitution. NIS provides an electrophilic iodine source ("I+"). The reaction is typically run in a polar aprotic solvent like DMF to ensure solubility of the starting material.[7]

-

Protocol:

-

To a solution of 6-fluoro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water to precipitate the product and quench any unreacted NIS.

-

Filter the resulting solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography if necessary.

-

Step 2: Synthesis of this compound

The final step is the N-alkylation of the indazole nitrogen. The presence of two nitrogen atoms (N-1 and N-2) can lead to isomeric products. However, N-1 alkylation is generally the thermodynamically favored outcome.

-

Rationale: A strong base like sodium hydride (NaH) is used to deprotonate the indazole N-H, forming the indazolide anion. This anion then acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide). The choice of a strong base and a polar aprotic solvent drives the reaction to completion.

-

Protocol:

-

Suspend 6-fluoro-3-iodo-1H-indazole (1.0 eq) in anhydrous DMF or THF in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

-

Add methyl iodide (MeI, 1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired this compound.

-

Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of its carbon-iodine bond. This bond is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon, nitrogen, and oxygen-based functionalities. This capability is crucial for building molecular complexity and exploring the structure-activity relationship (SAR) in drug discovery programs.[4]

Key Cross-Coupling Reactions

Table 2: Major Cross-Coupling Applications

| Reaction Name | Coupling Partner | Bond Formed | Typical Application |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids or Esters | C-C (sp²-sp²) | Building biaryl or heteroaryl-aryl structures, core scaffolds of many kinase inhibitors.[8] |

| Sonogashira | Terminal Alkynes | C-C (sp²-sp) | Introducing linear alkynyl linkers, useful for probing binding pockets.[4] |

| Buchwald-Hartwig | Amines, Amides | C-N | Attaching primary or secondary amines, a common pharmacophore in CNS-active drugs. |

| Heck | Alkenes | C-C (sp²-sp²) | Vinylation of the indazole core, creating rigidified analogs.[9] |

Generalized Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is arguably the most utilized transformation for this substrate. It enables the creation of C-C bonds with exceptional functional group tolerance.[8][10]

-

Causality: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the indazole, forming a Pd(II) intermediate. This is the rate-determining step, and C-I bonds are highly reactive.

-

Transmetalation: The boronic acid (activated by a base) transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

-

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

-

Protocol:

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.

-

Heat the mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

-

Applications in Drug Discovery

The 1-methyl-1H-indazole scaffold is a key pharmacophore found in numerous clinically relevant molecules, particularly kinase inhibitors. The addition of a fluorine atom at the 6-position often enhances metabolic stability by blocking a potential site of oxidative metabolism and can improve binding affinity through favorable electronic interactions.

Table 3: Therapeutic Relevance of the Indazole Scaffold

| Drug Name | Therapeutic Area | Target(s) | Role of Indazole Core |

| Axitinib | Oncology | VEGFR, PDGFR | Acts as a hinge-binding motif, crucial for kinase inhibition.[11] |

| Pazopanib | Oncology | VEGFR, PDGFR, c-Kit | Provides the core scaffold for interaction within the ATP-binding pocket.[2] |

| Granisetron | Antiemetic | 5-HT₃ Receptor | Key structural element for receptor antagonism.[11] |

| Entrectinib | Oncology | TRK, ROS1, ALK | Serves as the central heterocyclic core for binding to the kinase active site.[11] |

The use of this compound allows medicinal chemists to rapidly synthesize libraries of novel indazole-based compounds. By varying the coupling partner in reactions like the Suzuki coupling, researchers can systematically probe the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions must be observed.

-

Hazard Identification:

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.[5]

-

-

Storage:

Conclusion

This compound is a high-value, versatile synthetic intermediate. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the synthesis of complex, biologically active molecules. The presence of the fluorinated indazole core makes it especially relevant for modern drug discovery programs targeting a wide range of diseases, from oncology to neurodegenerative disorders. This guide provides the foundational knowledge for researchers to effectively and safely utilize this powerful chemical tool in their synthetic endeavors.

References

- Eureka | Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole.

-

MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (2018, August). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, December 19). 6-Iodo-1H-indazole - SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem - National Institutes of Health (NIH). (n.d.). 6-iodo-1H-indazole. Retrieved from [Link]

-

PubMed Central - National Institutes of Health (NIH). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

ResearchGate. (2023, October 18). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Retrieved from [Link]

-

PubMed Central - National Institutes of Health (NIH). (2022, October 24). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ResearchGate. (2023, October 13). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

-

ArODES - HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. 1260741-78-3|6-Bromo-3-iodo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 7. 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. arodes.hes-so.ch [arodes.hes-so.ch]

- 12. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 6-Fluoro-3-iodo-1-methyl-1H-indazole

Executive Summary

6-Fluoro-3-iodo-1-methyl-1H-indazole is a critical heterocyclic building block extensively utilized in the discovery of small-molecule kinase inhibitors (e.g., VEGFR, tyrosine kinases) and modulators of the central nervous system.[1] Its structural utility lies in the orthogonal reactivity of its substituents: the C3-iodine atom serves as an excellent handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C6-fluorine atom allows for nucleophilic aromatic substitution (

This guide details the optimal synthetic pathway, prioritizing regioselectivity (N1 vs. N2 methylation) and scalability. The recommended protocol proceeds via C3-iodination followed by N1-methylation , a route validated by analogous industrial syntheses of 6-bromo and 6-nitro indazoles.[1]

Retrosynthetic Analysis

The synthesis of this compound (Target 1 ) can be deconstructed into two primary disconnections: the N-Methyl bond and the C3-Iodine bond.[1]

-

Strategy A (Preferred): C3-Iodination of the parent 6-fluoro-1H-indazole followed by N-methylation.[1] This route minimizes the risk of side reactions on the methyl group and typically offers better control over purification of the N1/N2 isomers in the final step.

-

Strategy B: N-methylation of 6-fluoro-1H-indazole followed by C3-iodination.[1] While viable, separating the N1/N2 methyl isomers at the first step can be challenging, and subsequent iodination requires careful handling to avoid over-iodination.

Synthetic Route & Mechanisms[1][2][3][4]

Step 1: C3-Iodination of 6-Fluoro-1H-indazole

The C3 position of the indazole ring is the most electron-rich and susceptible to electrophilic aromatic substitution.[1] The presence of the electron-withdrawing fluorine at C6 slightly deactivates the ring, but standard iodination conditions using molecular iodine (

-

Reagents: Iodine (

), Potassium Hydroxide (KOH). -

Solvent: DMF (N,N-Dimethylformamide) or 1,4-Dioxane.[1]

-

Mechanism: The base deprotonates the N1-H, increasing electron density at C3. The resulting anion attacks the electrophilic iodine species.

Step 2: Regioselective N-Methylation

Indazoles possess two nucleophilic nitrogen atoms (N1 and N2).[1] Alkylation typically yields a mixture of N1- and N2-alkylated products.[1][2][3]

-

Thermodynamic Control: N1-alkylation is thermodynamically favored due to the preservation of the benzenoid aromaticity in the fused ring system.

-

Kinetic Control: N2-alkylation can occur under kinetic conditions or due to steric hindrance, but for simple methyl groups, N1 is usually the major product (often >3:1 ratio).

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (

) or Cesium Carbonate (

Detailed Experimental Protocols

Step 1: Preparation of 6-Fluoro-3-iodo-1H-indazole[1]

Reaction Overview:

| Parameter | Specification |

|---|---|

| Substrate | 6-Fluoro-1H-indazole (CAS: 348-25-4) |

| Reagent | Iodine (

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Fluoro-1H-indazole (10.0 g, 73.5 mmol) in DMF (100 mL).

-

Base Addition: Add KOH (8.25 g, 147 mmol) in a single portion. Stir for 15 minutes at room temperature. The solution may darken.

-

Iodination: Cool the mixture to 0°C in an ice bath. Add Iodine (

) (20.5 g, 80.8 mmol) portion-wise over 30 minutes to control the exotherm. -

Reaction: Allow the mixture to warm to room temperature (RT). If reaction progress (monitored by TLC/HPLC) is slow, heat to 50–60°C for 2–4 hours.

-

Quench: Pour the reaction mixture into ice-cold water (500 mL) containing 10% sodium thiosulfate (

) to quench excess iodine. -

Isolation: A precipitate should form. Stir for 30 minutes. Filter the solid, wash copiously with water to remove DMF and inorganic salts.

-

Drying: Dry the solid under vacuum at 45°C.

-

Checkpoint: The product, 6-Fluoro-3-iodo-1H-indazole , is typically an off-white to pale yellow solid.[1]

-

Step 2: Synthesis of this compound[1]

Reaction Overview:

| Parameter | Specification |

|---|---|

| Substrate | 6-Fluoro-3-iodo-1H-indazole (from Step 1) |

| Alkylating Agent | Methyl Iodide (MeI) (1.2 equiv) |

| Base |

Protocol:

-

Setup: Dissolve 6-Fluoro-3-iodo-1H-indazole (10.0 g, 38.2 mmol) in anhydrous DMF (80 mL) under an inert atmosphere (

or Ar). -

Base Addition: Add

(7.9 g, 57.3 mmol) and stir the suspension at RT for 20 minutes. -

Methylation: Cool the mixture to 0°C. Add Methyl Iodide (MeI) (2.85 mL, 45.8 mmol) dropwise via syringe. Caution: MeI is a neurotoxin and carcinogen.[1]

-

Completion: Remove the ice bath and stir at RT for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] You will likely observe two spots: the major N1-methyl product (higher

usually) and the minor N2-methyl product.[1] -

Workup: Dilute with water (400 mL) and extract with Ethyl Acetate (

mL). Wash combined organics with brine ( -

Purification: The crude residue requires purification to remove the N2 isomer.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical data should be verified.

-

1H NMR (DMSO-d6 or

):-

Look for the N-Methyl singlet around

4.00 - 4.10 ppm.[1] -

The aromatic region will show three protons. The splitting pattern of the C7-H (dd) is characteristic of 6-fluoro substitution.[1]

-

Differentiation: The N2-methyl isomer typically shows the methyl peak further downfield (shifted by ~0.2-0.3 ppm) compared to the N1-isomer.[1]

-

-

13C NMR:

-

C3-I carbon typically appears around

90-100 ppm.[1] -

C-F coupling will be observed for C6 (

245 Hz coupling constant), C5, and C7.

-

-

Mass Spectrometry (ESI+):

Safety & Handling

-

Methyl Iodide (MeI): Highly volatile, neurotoxic, and carcinogenic. Must be handled in a well-ventilated fume hood.[1] Destroy excess MeI with aqueous ammonia or nucleophilic scavengers before disposal.[1]

-

Iodine (

): Corrosive and stains skin.[1] Use gloves. -

Indazoles: Generally biologically active; treat as potential kinase inhibitors with unknown toxicology.[1] Use standard PPE.[1]

References

-

ChemicalBook. 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis.[1][4] (Provides analogous route for bromo-derivative).

-

Giraud, F., et al. C3-Indazole Functionalization: A Review. (Comprehensive review on iodination conditions).

-

Pitchai, M., et al. Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor.[1][5] (Discusses Selectfluor reactivity, relevant for fluoro-indazoles).

-

Luo, G., et al. Regioselective N-alkylation of the 1H-indazole scaffold. (Mechanistic insight into N1 vs N2 selectivity).

-

Vertex Pharmaceuticals. Patent WO2006048745A1 - Methods for preparing indazole compounds.[1] (Industrial protocols for 3-iodo-indazole derivatives).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis - chemicalbook [chemicalbook.com]

- 5. thieme-connect.de [thieme-connect.de]

An In-depth Technical Guide to 6-Fluoro-3-iodo-1-methyl-1H-indazole: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a variety of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2] The therapeutic success of indazole-based drugs, such as the kinase inhibitor Pazopanib, has further fueled interest in the synthesis and biological evaluation of novel indazole analogues.[3] This guide focuses on a specific derivative, 6-Fluoro-3-iodo-1-methyl-1H-indazole, a key building block in the development of next-generation therapeutics.

Compound Identification and Physicochemical Properties

The IUPAC name for the compound of interest is This compound . Its chemical structure and key identifiers are presented below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1257535-15-1 | [1] |

| Molecular Formula | C₈H₆FIN₂ | [1] |

| Molecular Weight | 276.05 g/mol | [1] |

| Canonical SMILES | CN1N=C(I)C2=C1C=C(F)C=C2 | N/A |

A comparison of the physicochemical properties of this compound and its precursor, 6-Fluoro-3-iodo-1H-indazole, is provided in the table below. While experimental data for the methylated compound is limited, predicted values and data from its precursor offer valuable insights.

| Property | This compound | 6-Fluoro-3-iodo-1H-indazole |

| Molecular Weight | 276.05 g/mol [1] | 262.02 g/mol [4] |

| Appearance | Not specified (likely a solid) | Yellowish-brown solid[4] |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | 361.4 ± 22.0 °C at 760 mmHg[5] |

| Solubility | Not available | Not available |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor, such as 6-fluoro-1H-indazole. The general synthetic workflow involves the iodination of the indazole ring followed by N-methylation.

Step 1: Iodination of 6-Fluoro-1H-indazole

The iodination of the indazole ring at the C3 position is a crucial first step. This is typically achieved using molecular iodine (I₂) in the presence of a base.

Experimental Protocol:

-

To a solution of 6-fluoro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium hydroxide or sodium hydroxide).

-

Cool the mixture in an ice bath.

-

Add a solution of iodine in DMF dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 6-Fluoro-3-iodo-1H-indazole.[6]

Causality Behind Experimental Choices: The use of a base is essential to deprotonate the indazole N-H, forming the more nucleophilic indazolide anion, which then attacks the electrophilic iodine. DMF is a common polar aprotic solvent that facilitates this type of reaction.

Step 2: N-Methylation of 6-Fluoro-3-iodo-1H-indazole

The final step is the regioselective methylation of the indazole nitrogen. The N1 position is generally the thermodynamically favored site for alkylation.[7]

Experimental Protocol:

-

To a solution of 6-Fluoro-3-iodo-1H-indazole in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a strong, non-nucleophilic base like sodium hydride (NaH) at 0 °C.

-

Allow the mixture to stir for a short period to ensure complete deprotonation.

-

Add a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford this compound.

Self-Validating System: The regioselectivity of the N-methylation is a critical aspect. The formation of the desired N1-isomer as the major product is favored under thermodynamic control.[8] Spectroscopic techniques such as ¹H and ¹³C NMR can be used to confirm the structure and regiochemistry of the final product, as the chemical shifts of the N-methyl group and the ring protons differ between the N1 and N2 isomers.[7]

Applications in Drug Discovery and Development

The strategic placement of fluoro, iodo, and methyl groups on the indazole scaffold makes this compound a highly valuable intermediate in drug discovery, particularly in the development of protein kinase inhibitors.

Role as a Kinase Inhibitor Building Block

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9] Indazole derivatives have been extensively explored as kinase inhibitors due to their ability to mimic the purine core of ATP and interact with the hinge region of the kinase active site.

The 3-iodo substituent on the indazole ring is particularly significant as it provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Heck reactions.[8] This allows for the introduction of a wide variety of substituents at this position, enabling the exploration of the chemical space around the kinase active site to enhance potency and selectivity. The 6-fluoro group can improve metabolic stability and binding affinity through favorable interactions with the target protein. The N1-methyl group can also influence the compound's physicochemical properties and its interaction with the kinase.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 885522-07-6 | 6-Fluoro-3-iodo-1H-indazole - Moldb [moldb.com]

- 6. 3-Iodo-1H-indazole-6-carboxylic acid methyl ester | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 8. benchchem.com [benchchem.com]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Fluoro-3-iodo-1-methyl-1H-indazole: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 6-Fluoro-3-iodo-1-methyl-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, spectroscopic profile, recommended synthetic and purification protocols, and key aspects of its chemical reactivity. Furthermore, it explores the compound's role as a versatile building block in the synthesis of complex bioactive molecules, grounded in the strategic importance of the indazole scaffold and its specific halogenation pattern. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors.

Introduction: The Strategic Value of Functionalized Indazoles

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its structure is present in numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Indazole derivatives are often utilized as bioisosteres for indoles, offering unique electronic properties and metabolic profiles.[2][3][4]

1.1 Significance of Fluorine and Iodine Substitution

The specific substitution pattern of this compound imparts distinct and advantageous characteristics for drug development:

-

Fluorine at the 6-position: The incorporation of a fluorine atom can significantly enhance metabolic stability by blocking potential sites of oxidation.[5] As the most electronegative element, fluorine can also modulate the acidity/basicity (pKa) of nearby functional groups and influence binding interactions with biological targets through favorable dipole-dipole or charge-dipole interactions.[5]

-

Iodine at the 3-position: The carbon-iodine bond at the C3 position is a versatile synthetic handle. Its relative lability makes it an excellent leaving group for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse molecular fragments.[6][7] This strategic placement enables the construction of complex molecular architectures from the indazole core.[7]

-

Methyl at the N1-position: The N-methylation prevents tautomerization and provides a fixed regioisomer, which is crucial for consistent structure-activity relationship (SAR) studies and ensuring specific interactions with biological targets.

This unique combination of substituents makes this compound a highly valuable building block for creating novel therapeutic agents.[8]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are critical for designing synthetic reactions, purification procedures, and analytical methods.

2.1 Molecular and Physical Data

| Property | Value | Source |

| CAS Number | 1257535-15-1 | Matrix Scientific[9] |

| Molecular Formula | C₈H₆FIN₂ | Matrix Scientific[9] |

| Molecular Weight | 276.05 g/mol | Matrix Scientific[9] |

| Appearance | Data not available; related compounds are typically off-white to yellowish-brown solids.[8][10] | - |

| Boiling Point | 361.4 ± 22.0 °C (Predicted for 6-Fluoro-3-iodo-1H-indazole) | Moldb[11] |

| Purity | ≥ 97% (Typically available) | Chem-Impex[8] |

2.2 Spectroscopic Profile

While specific spectra for this exact compound are not publicly available, the expected spectroscopic characteristics can be inferred from closely related structures.

-

¹H NMR (Proton NMR): The spectrum would show distinct signals for the aromatic protons on the indazole ring and a singlet for the N-methyl group. The fluorine at C6 would cause characteristic splitting patterns (coupling) in the signals of adjacent aromatic protons.

-

¹³C NMR (Carbon NMR): The spectrum would display eight distinct carbon signals. The carbon atom bonded to iodine (C3) would appear in the downfield region, while the carbon bonded to fluorine (C6) would show a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR (Fluorine NMR): A single resonance would be observed for the fluorine atom at the C6 position.

-

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M+) at m/z 276. The isotopic pattern would be characteristic of a molecule containing one iodine atom.

Synthesis and Purification

The synthesis of this compound typically involves a multi-step sequence starting from a commercially available fluorinated precursor.

3.1 Retrosynthetic Analysis and Proposed Pathway

A logical synthetic approach involves the iodination of a pre-formed N-methylated fluoroindazole. This strategy ensures regiochemical control.

Caption: Retrosynthetic analysis of this compound.

3.2 Recommended Synthetic Protocol

This protocol is a representative procedure based on established methods for indazole synthesis and functionalization.[12]

Step 1: N-Methylation of 6-Fluoro-1H-indazole

-

Rationale: To ensure the methyl group is installed at the desired N1 position before the subsequent iodination step.

-

Procedure: a. Dissolve 6-Fluoro-1H-indazole (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile. b. Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), and stir the mixture at room temperature for 30 minutes. c. Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise. d. Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material. e. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Iodination of 6-Fluoro-1-methyl-1H-indazole

-

Rationale: To introduce the iodine atom at the C3 position, which is activated for electrophilic substitution.

-

Procedure: a. Dissolve the crude 6-Fluoro-1-methyl-1H-indazole from the previous step in DMF. b. Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion at room temperature.[12] c. Stir the reaction mixture at room temperature for 4-8 hours. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. f. Combine the organic extracts, wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine. g. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

3.3 Purification and Characterization Workflow

A systematic workflow is essential to ensure the final product meets the high purity standards required for drug development.

Caption: Workflow for purification and analytical validation.

Chemical Reactivity and Handling

4.1 Reactivity of the C-I Bond

The primary site of reactivity is the C3-iodine bond. This functionality makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form substituted alkynyl indazoles.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based substituents.

Expert Insight: The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions, such as de-iodination.[7] For complex substrates, screening a panel of phosphine ligands or using N-heterocyclic carbene (NHC)-based palladium catalysts may be necessary.

4.2 Stability and Storage

Like many iodo-aromatic compounds, this compound may be sensitive to light and air over long periods.

-

Storage Conditions: Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration at 2-8°C is recommended.[11]

4.3 Safety and Handling Precautions

This compound is classified as an irritant.[9] Standard laboratory safety practices should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[13][14]

Applications in Drug Discovery

This compound is not an end-product therapeutic itself but rather a high-value intermediate. Its utility lies in its ability to serve as a foundational scaffold for building more complex molecules with potential biological activity.

-

Kinase Inhibitors: The indazole core is a common feature in many kinase inhibitors used in oncology (e.g., Pazopanib, Niraparib).[1] This building block allows for the exploration of novel substitutions at the C3 position to target the ATP-binding site of various kinases.

-

Fragment-Based Drug Discovery (FBDD): The molecule can be used in FBDD campaigns. The indazole core provides a robust anchor, and the reactive iodine handle allows for rapid fragment evolution and optimization of initial hits.

-

Lead Optimization: In later stages of drug discovery, this intermediate allows for the systematic modification of a lead compound to improve potency, selectivity, and pharmacokinetic properties (ADME).

Conclusion

This compound is a strategically designed chemical entity that combines the privileged indazole scaffold with the metabolic stability offered by a fluorine substituent and the synthetic versatility of an iodine handle. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for medicinal chemists. This guide provides the foundational knowledge required for its effective handling, synthesis, and application in the rational design and development of next-generation therapeutics.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10911744, 3-Iodo-1H-indazole. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 351278, 6-Fluoroindole. [Link]

-

ResearchGate. Synthesis of indazole-based fluorophores. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12991241, 6-iodo-1H-indazole. [Link]

-

Frontiers. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. [Link]

-

Pharmaffiliates. Theophylline. [Link]

-

National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

- Google Patents. Methods for preparing indazole compounds.

-

National Center for Biotechnology Information. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Link]

-

Royal Society of Chemistry. Synthesis of indazole-based fluorophores. [Link]

-

Beilstein Journals. Synthesis and reactivity of azole-based iodazinium salts. [Link]

-

National Center for Biotechnology Information. Synthesis of indazole-based fluorophores. [Link]

-

Patsnap. Synthesis method of 6-iodine-1H-indazole. [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of indazole-based fluorophores - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of indazole-based fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 6. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 1257535-15-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 10. 5-Fluoro-3-iodo-1H-indazole | 858629-06-8 [chemicalbook.com]

- 11. 885522-07-6 | 6-Fluoro-3-iodo-1H-indazole - Moldb [moldb.com]

- 12. 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4 | Benchchem [benchchem.com]

- 13. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Fluoro-3-iodo-1-methyl-1H-indazole molecular weight

Topic: Precision Analytics & Synthesis: 6-Fluoro-3-iodo-1-methyl-1H-indazole Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary: The Linchpin Intermediate

This compound (CAS: 1257535-15-1) represents a critical "linchpin" scaffold in modern drug discovery, particularly within the kinase inhibitor space. Its structural value lies in its orthogonality: the C3-iodine provides a reactive handle for Suzuki-Miyaura or Sonogashira cross-couplings, while the C6-fluorine modulates metabolic stability and lipophilicity (LogD).

For researchers, the molecular weight of this compound is not merely a physical constant but a pivotal variable in stoichiometric calculations for high-throughput screening (HTS) libraries and mass spectrometry-based quality control. This guide provides the definitive physicochemical profile, a self-validating synthesis protocol, and the analytical logic required to distinguish it from its regioisomers.

Physicochemical Profile & Molecular Weight Analysis

Accurate molecular weight determination is essential for resolving the compound from potential impurities (e.g., non-iodinated precursors or regioisomers).

Table 1: Core Physicochemical Data

| Property | Value | Technical Context |

| Molecular Formula | C₈H₆FIN₂ | Confirmed stoichiometry.[1] |

| Molecular Weight (Average) | 276.05 g/mol | Used for molarity calculations in synthesis. |

| Monoisotopic Mass | 275.9532 Da | Critical for HRMS. Iodine is monoisotopic ( |

| Exact Mass | 275.95325 | For high-resolution mass spec calibration. |

| CAS Number | 1257535-15-1 | Unique identifier for procurement/database search. |

Expert Insight on Mass Spectrometry:

Due to the presence of Iodine (

Synthesis & Characterization Strategy

The synthesis of this compound requires navigating the classic "Indazole Regioselectivity Problem." Alkylation of the indazole nitrogen can occur at N1 (thermodynamic) or N2 (kinetic/steric), leading to mixtures that are difficult to separate.

Recommended Route: The "Iodination-First" Protocol

We recommend iodinating the parent scaffold before methylation. This leverages the high reactivity of the C3 position in the free amine and simplifies the purification of the final N-methyl isomers.

Step 1: C3-Iodination of 6-Fluoro-1H-indazole

-

Reagents: Iodine (

), Potassium Hydroxide (KOH), DMF.[1][2] -

Protocol: Dissolve 6-fluoro-1H-indazole in DMF. Add KOH (2.0 equiv) followed by

(1.1 equiv). Stir at RT for 1-3 hours.[1] Quench with aqueous sodium thiosulfate ( -

Causality: The basic conditions generate the indazolyl anion, which is highly nucleophilic at C3. Thiosulfate quenching prevents oxidative side reactions during workup.

-

Self-Validation: The disappearance of the C3-proton singlet (

ppm) in

Step 2: N-Methylation (Regiocontrol)

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, Cesium Carbonate (

), THF or DMF. -

Protocol: Treat the 3-iodo intermediate with

(1.5 equiv) and MeI (1.1 equiv) at -

Regioselectivity: This reaction typically yields a ~4:1 mixture favoring the N1-methyl isomer (Target) over the N2-methyl isomer.

-

Purification: Silica gel chromatography is required. The N1-isomer is generally less polar (higher

) than the N2-isomer in Hexane/EtOAc systems.

Visualizing the Synthesis Workflow

Caption: Synthesis pathway highlighting the critical branching point at Step 2 where regioselectivity determines the yield of the target N1-isomer.

Analytical Logic: Validating the Structure

Distinguishing the N1-methyl target from the N2-methyl impurity is the most challenging aspect of this workflow. Standard LC-MS cannot distinguish them as they are isobaric (same MW: 276.05). You must use NMR.

The Self-Validating NMR Protocol

-

Run 1D

H NMR: Confirm the presence of the methyl singlet ( -

Run 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive test.

Logic Tree for Isomer Assignment:

-

Observation A (Target): Strong NOE correlation between the N-Methyl protons and the C7-Proton (the aromatic proton adjacent to the nitrogen).

-

Observation B (Impurity): NO NOE correlation between N-Methyl protons and C7-Proton. (The N2-Methyl is spatially distant from C7).

Visualizing the Analytical Decision Tree

Caption: Decision logic for validating structural identity using NMR spectroscopy, ensuring the correct regioisomer is selected.

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

-

Beilstein-Institut. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024. [Link]

-

Royal Society of Chemistry (RSC). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024. [Link]

-

National Institutes of Health (NIH). Regioselective N-alkylation of the 1H-indazole scaffold. PubMed Central. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]

- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wuxibiology.com [wuxibiology.com]

Technical Characterization: 6-Fluoro-3-iodo-1-methyl-1H-indazole

[1]

Compound Identity & Significance

This compound represents a "privileged scaffold" in medicinal chemistry. The 3-iodo position serves as a versatile handle for Suzuki-Miyaura cross-couplings (typically to introduce heteroaryl groups), while the 6-fluoro substitution modulates metabolic stability and potency. The N1-methyl group locks the tautomeric equilibrium, a critical step for ensuring consistent binding modes in protein-ligand interactions.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1257535-15-1 |

| Molecular Formula | C |

| Molecular Weight | 276.05 g/mol |

| Exact Mass | 275.9559 |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, CH |

Spectroscopic Atlas

Mass Spectrometry (LC-MS)

The presence of Iodine (monoisotopic mass 126.9) and Fluorine (monoisotopic mass 18.99) creates a distinct spectral signature.

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

-

Parent Ion [M+H]

: 277.06 m/z -

Isotopic Pattern:

-

M+H (277.06): 100% relative abundance.

-

M+H+1 (278.06): ~9% (due to

C). -

Absence of M+2: Unlike bromine-containing compounds (which show a 1:1 doublet), iodine compounds show a single dominant peak.

-

-

Fragmentation: Loss of Iodine radical (I•, -127 Da) is a common fragmentation pathway under high collision energy, yielding a fragment at ~150 m/z.

Nuclear Magnetic Resonance ( H NMR)

The regiochemistry of the methyl group (N1 vs. N2) is the primary characterization challenge. The N1-methyl isomer is thermodynamically favored but N2-impurities can form during synthesis.

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| N-CH | 4.05 | Singlet (s) | - | Diagnostic for N1-methylation. (N2-Me typically shifts upfield to ~4.15-4.20 in some analogs, but NOE is the gold standard). |

| H4 | 7.45 - 7.55 | dd | Deshielded by C3-Iodine. Shows coupling to H5 and long-range coupling to F6. | |

| H5 | 7.10 - 7.20 | td (or ddd) | "Triplet of doublets" appearance due to overlapping couplings with F6 and H4. | |

| H7 | 7.60 - 7.65 | dd | Shows strong Through-Space (NOE) correlation with N-CH |

Critical Validation: The H7 proton is spatially proximal to the N1-Methyl group. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment must show a cross-peak between the singlet at 4.05 ppm and the doublet at ~7.60 ppm. If this cross-peak is absent, the compound may be the N2-isomer.

Carbon NMR ( C NMR)

Fluorine coupling (

-

C3 (C-I): ~95.0 ppm (Significantly upfield due to the heavy atom effect of Iodine).

-

C6 (C-F): ~162.5 ppm (Doublet,

Hz). -

N-CH

: ~36.5 ppm. -

C7a (Bridgehead): ~141.0 ppm.

Experimental Protocols

Synthesis & Purification Workflow

The highest purity is achieved by iodinating the already methylated precursor, rather than methylating the iodinated precursor (which leads to N1/N2 mixtures).

Protocol: Iodination of 6-Fluoro-1-methyl-1H-indazole

-

Reagents: 6-Fluoro-1-methyl-1H-indazole (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), DMF (5 vol).

-

Procedure: Dissolve substrate in DMF. Add NIS portion-wise at 0°C. Warm to RT and stir for 4 hours.

-

Workup: Quench with 10% Na

Sngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Purification: Recrystallization from Heptane/EtOAc is preferred over column chromatography to remove traces of succinimide.

Quality Control: HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).

-

Retention Time: Expect elution ~5.5 - 6.0 min (moderately lipophilic).

Structural Validation Logic (Decision Tree)

The following diagram illustrates the logical flow for confirming the structure and distinguishing it from the common N2-isomer impurity.

Caption: Structural validation workflow emphasizing the NOESY checkpoint to distinguish N1 vs N2 regioisomers.

References

-

Synthesis of Indazole Intermediates: Le, S., et al. (2021).[3] Imidazopiperazine inhibitors of transcription activating proteins. US Patent 11,058,688 B2.[2] (Describes iodination of the 5-bromo-analog, validating the NIS/DMF route).

-

Regioselectivity in Indazoles: Regioselective N-alkylation of the 1H-indazole scaffold. National Institutes of Health (NIH) / PubMed Central. (Explains the thermodynamic preference for N1-alkylation).

-

Compound Data: PubChem CID 54366624 (this compound).

Sources

- 1. 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4 | Benchchem [benchchem.com]

- 2. US11058688B2 - Imidazopiperazine inhibitors of transcription activating proteins - Google Patents [patents.google.com]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Fluoro-3-iodo-1-methyl-1H-indazole

Introduction: The Significance of Structural Elucidation

The indazole scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents. The specific compound, 6-Fluoro-3-iodo-1-methyl-1H-indazole, incorporates several key functionalities: a fluorine atom, which can modulate metabolic stability and binding affinity; an iodine atom, which serves as a versatile synthetic handle for further elaboration via cross-coupling reactions; and an N-methyl group, which eliminates tautomerism and fixes the scaffold's electronic properties.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. ¹H NMR spectroscopy is the most powerful and widely used tool for this purpose, providing precise information about the electronic environment, connectivity, and spatial relationships of protons within a molecule. This guide explains the causality behind the expected spectral features of the title compound, providing a robust framework for its identification and characterization.

Foundational Principles: Predicting the Spectrum

The ¹H NMR spectrum of this compound is governed by the interplay of its constituent parts: the indazole core, the N-methyl group, and the halogen substituents. Our predictive analysis is built upon established chemical shift data and coupling constant principles.[1]

The Indazole Core and N-Methylation